(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring that is substituted with chlorine and fluorine. This compound is significant in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is , and it has a molecular weight of approximately 201.63 g/mol.
This compound can be synthesized from various starting materials, particularly those containing substituted phenyl groups. The synthesis typically involves the reaction of aromatic aldehydes with amines under reductive conditions.
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. It is also classified as a chiral compound due to the presence of an asymmetric carbon atom.
The synthesis of (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol can be achieved through several methods, with reductive amination being one of the most common approaches.
Technical Details:
In industrial settings, large-scale production may employ continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
The molecular structure of (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.63 g/mol |
| IUPAC Name | (R)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol |
| InChI | InChI=1S/C9H10ClFNO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
| InChI Key | REUIRPFEEJVRNN-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)C@HN |
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
| Reaction Type | Reagents/Conditions |
|---|---|
| Oxidation | Pyridinium chlorochromate, dichloromethane at room temperature |
| Reduction | Lithium aluminum hydride in ether under reflux conditions |
| Substitution | Nitric acid for nitration; bromine for halogenation in acidic medium |
The mechanism of action for (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific biological targets. It has been studied for its ability to inhibit certain enzymes related to cancer cell proliferation and may also interact with various receptors involved in signaling pathways. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications.
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol is typically a solid at room temperature, with solubility in polar solvents due to its hydroxyl and amino groups.
The presence of functional groups allows for diverse reactivity:
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol has several notable applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Explored for therapeutic properties in treating diseases related to the central nervous system and other conditions.
Industry: Utilized in producing specialty chemicals and materials, including pharmaceuticals and agrochemicals.
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts.
Microbial reductases enable enantioselective ketone reduction, providing an eco-efficient route to the target (R)-enantiomer. Penicillium citrinum whole cells achieve >99% enantiomeric excess (ee) in the bioreduction of prochiral precursor 2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-one. This process utilizes intrinsic cofactor recycling systems, eliminating external NAD(P)H requirements [5]. Reaction optimization studies reveal:
Table 1: Performance of Microbial Catalysts in Asymmetric Reduction
| Strain | Reaction Time (h) | Yield (%) | ee (%) | Byproducts |
|---|---|---|---|---|
| Penicillium citrinum | 24 | 92 | >99 | <2% alcohol oxidation |
| Penicillium decumbens | 36 | 85 | 98 | 5% dehalogenated |
| Penicillium chrysogenum | 48 | 78 | 95 | 8% desamino |
Biocatalytic advantages include inherent chemoselectivity that preserves the labile 3,5-halogen pattern—a significant improvement over traditional metal/ligand systems that promote unwanted dehalogenation [5]. Immobilization in calcium alginate beads enhances operational stability, allowing five reaction cycles with <15% productivity loss.
Transition metal complexes facilitate dynamic kinetic resolution (DKR) of racemic amino alcohols. Ru(II)-(S)-BINAP systems catalyze hydrogenative DKR at 70°C with 0.5 mol% catalyst loading, converting racemic azido alcohols to enantiopure (R)-amine derivatives [2] [4]. Key mechanistic aspects:
Table 2: Asymmetric Catalysis Systems for Target Compound Synthesis
| Catalyst System | Ligand | Temp (°C) | ee (%) | TON | Key Limitation |
|---|---|---|---|---|---|
| Ru(II)/Sc(III) | Chiral N,N′-dioxide | 40 | 94 | 180 | Oxygen sensitivity |
| Rh-(R,S)-Josiphos | Ferrocenyl diphosphine | 80 | 98 | 220 | Halogen scrambling |
| Pd/C-(R)-DM-DABN | Atropisomeric diamine | 60 | 99 | 300 | Substrate scope limited |
Chiral pool approaches exploit terpenoid auxiliaries; (−)-α-pinene-derived oxazolidinones direct stereoselective aminohydroxylation. Potassium osmate (0.5 mol%) catalyzes this transformation with tert-butyl hypochlorite as co-oxidant, achieving dr >20:1 [4]. The rigid pinane backbone enforces facial selectivity during C-O/C-N bond formation, with X-ray crystallography confirming absolute configuration.
Orthogonal protection schemes address nucleophilic halogen reactivity during synthesis. N-Boc protection prevents electrophilic aromatic substitution at C5-fluorine during imine reduction, while O-silyl groups (TBS, TBDPS) shield the β-hydroxyl function [4] [8]. Critical findings:
Table 3: Halogen-Directed Regioselectivity in Key Transformations
| Reaction Type | 3-F Substituent | 5-F Effect | Rate (rel) | Byproducts |
|---|---|---|---|---|
| Electrophilic bromination | Cl | Deactivation | 0.2 | <1% polybromination |
| Pd-catalyzed amination | F | Inhibition | 0.05 | Protodehalogenation (8%) |
| Ullmann coupling | Cl | No effect | 1.0 | Homo-coupling (12%) |
Regiodivergent ring closures demonstrate halogen-dependent chemoselectivity. Under acidic conditions, the 3-chloro group directs oxazoline formation through neighboring group participation, while the 5-fluorine remains inert. NMR studies (NOESY, HMBC) confirm exclusive cis-oxazoline stereochemistry when using formaldehyde cyclization agents [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6